3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile
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Overview
Description
3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the quinazoline derivative with benzonitrile under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove specific functional groups or reduce the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolines .
Scientific Research Applications
3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound shares the quinazoline core and similar functional groups but lacks the benzonitrile moiety.
2,4-Dichloro-6,7-dimethoxyquinazoline: Another related compound with a similar core structure but different substitution pattern.
Uniqueness
3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile is unique due to its specific combination of functional groups and the presence of the benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
922189-29-5 |
---|---|
Molecular Formula |
C19H14ClN3O2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-[2-(4-chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C19H14ClN3O2/c1-24-16-9-14-15(10-17(16)25-2)22-18(23-19(14)20)7-6-12-4-3-5-13(8-12)11-21/h3-10H,1-2H3 |
InChI Key |
XBWXZNMOSDEUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)C=CC3=CC(=CC=C3)C#N)Cl)OC |
Origin of Product |
United States |
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